molecular formula C17H18N2O3S B2836814 ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 123044-08-6

ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2836814
CAS No.: 123044-08-6
M. Wt: 330.4
InChI Key: SWFIHWOMUGXTAJ-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a chemical compound with the linear formula C17H18N2O3S . It has a molecular weight of 330.41 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18N2O3S/c1-3-22-16(21)14-11(2)18-17-19(13(20)9-10-23-17)15(14)12-7-5-4-6-8-12/h4-8,15H,3,9-10H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is involved in the synthesis of various heterocyclic compounds. These include Biginelli compounds, where its derivatives undergo various reactions such as methylation, acylation, and rearrangements, leading to the formation of diverse chemical structures like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).

Biological Activities

  • The compound has been synthesized and analyzed for its crystal structure and biological activities. One of its derivatives demonstrated moderate insecticidal activity against Aphis craccivora, suggesting potential applications in pest control (Li, Tian, & Wang, 2013).
  • In related research, derivatives of this compound have been synthesized and evaluated for antimicrobial properties. Such studies highlight the potential of these compounds in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Pharmaceutical Synthesis

  • The compound is used in the synthesis of a range of pyrimidine derivatives. These derivatives hold promise for various pharmaceutical applications, as indicated by their antimicrobial evaluation (Farag, Kheder, & Mabkhot, 2008).
  • Additionally, its derivatives have shown potential in anticancer research. Some compounds synthesized using this base structure displayed potent activity against human cancer cell lines, highlighting its significance in the development of new cancer therapies (Abdel-Motaal, Alanzy, & Asem, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Properties

IUPAC Name

ethyl 8-methyl-4-oxo-6-phenyl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-22-16(21)14-11(2)18-17-19(13(20)9-10-23-17)15(14)12-7-5-4-6-8-12/h4-8,15H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFIHWOMUGXTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)CCS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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